molecular formula C22H24N2O9 B1622094 Sornidipine CAS No. 95105-77-4

Sornidipine

Cat. No.: B1622094
CAS No.: 95105-77-4
M. Wt: 460.4 g/mol
InChI Key: ODVDIRMTZXLSKT-OBNKQFAMSA-N
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Description

Sornidipine is a calcium channel blocker that is primarily used to manage hypertension and related cardiovascular diseases. By inhibiting the inflow of calcium ions into cells, this compound reduces the contraction of vascular smooth muscle, leading to vasodilation and decreased blood pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sornidipine involves the reaction of 1,4-dihydropyridine derivatives with appropriate reagents under controlled conditions. The process typically includes the esterification of 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic acid with methanol in the presence of a catalyst. This is followed by the reaction with a suitable amine to form the final product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sornidipine has a wide range of applications in scientific research:

Mechanism of Action

Sornidipine exerts its effects by blocking L-type calcium channels, which are responsible for the influx of calcium ions into vascular smooth muscle cells. This inhibition leads to reduced muscle contraction, vasodilation, and consequently, lowered blood pressure. The molecular targets include the alpha-1 subunit of the L-type calcium channel, and the pathways involved are primarily related to calcium ion signaling .

Comparison with Similar Compounds

Uniqueness of Sornidipine: this compound is unique in its specific action on L-type calcium channels and its potential to reduce neurogenic inflammation. This makes it particularly effective in managing hypertension with fewer side effects related to neurogenic inflammation .

Properties

CAS No.

95105-77-4

Molecular Formula

C22H24N2O9

Molecular Weight

460.4 g/mol

IUPAC Name

5-O-[(3S,3aR,6R,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C22H24N2O9/c1-10-16(21(26)30-3)18(12-6-4-5-7-13(12)24(28)29)17(11(2)23-10)22(27)33-15-9-32-19-14(25)8-31-20(15)19/h4-7,14-15,18-20,23,25H,8-9H2,1-3H3/t14-,15+,18-,19+,20+/m0/s1

InChI Key

ODVDIRMTZXLSKT-OBNKQFAMSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC2COC3C2OCC3O)C4=CC=CC=C4[N+](=O)[O-])C(=O)OC

Isomeric SMILES

CC1=C([C@@H](C(=C(N1)C)C(=O)O[C@@H]2CO[C@H]3[C@@H]2OC[C@@H]3O)C4=CC=CC=C4[N+](=O)[O-])C(=O)OC

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC2COC3C2OCC3O)C4=CC=CC=C4[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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